An In-Depth Technical Guide to 8-(Boc-amino)-2-azaspiro[4.5]decane: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 8-(Boc-amino)-2-azaspiro[4.5]decane: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a decisive shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to engage with complex biological targets, such as protein-protein interfaces and allosteric sites, which often feature intricate and well-defined topographies. Azaspirocycles, spirocyclic frameworks incorporating at least one nitrogen atom, have emerged as a particularly valuable class of building blocks in this context. Their rigid, three-dimensional architecture offers precise conformational control, which can lead to enhanced potency, improved selectivity, and more favorable physicochemical properties[1].
8-(Boc-amino)-2-azaspiro[4.5]decane, a bifunctional scaffold, is a prime example of this molecular class. It combines the structural rigidity of the spirocyclic core with two strategically positioned nitrogen atoms, one of which is protected with a tert-butyloxycarbonyl (Boc) group. This design allows for selective functionalization at either nitrogen, making it a highly versatile intermediate for the synthesis of diverse compound libraries and complex lead candidates. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic strategy, and its applications in the field of drug development.
Chemical Structure and Properties
8-(Boc-amino)-2-azaspiro[4.5]decane, also known as tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate, possesses a unique architecture where a pyrrolidine ring and a cyclohexane ring are joined by a common carbon atom. The amino group on the cyclohexane ring at the 8-position is protected by a Boc group, while the secondary amine in the pyrrolidine ring at the 2-position remains available for further chemical modification.
Core Structure:
Caption: Chemical structure of 8-(Boc-amino)-2-azaspiro[4.5]decane.
Physicochemical and Predicted Properties
A summary of the key chemical and physical properties of 8-(Boc-amino)-2-azaspiro[4.5]decane is provided in the table below. It is important to note that while some data is sourced from commercial suppliers, other parameters are predicted based on computational models due to the limited availability of experimentally determined values in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Molecular Weight | 254.37 g/mol | [3] |
| CAS Number | 1341038-05-8 | [4] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 353.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 10.76 ± 0.20 | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1] |
Note: Predicted values should be used as an estimation and confirmed experimentally.
Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane: A Plausible Synthetic Route
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 8-(Boc-amino)-2-azaspiro[4.5]decane.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical representation and has not been experimentally validated from available literature. It is based on standard procedures for reductive amination and Boc protection[5][6][7].
Step 1: Reductive Amination of 2-Boc-2-azaspiro[4.5]decan-8-one
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Reaction Setup: To a solution of 2-Boc-2-azaspiro[4.5]decan-8-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
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Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench by the slow addition of 1M HCl. Basify the mixture with aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 8-amino-2-Boc-2-azaspiro[4.5]decane, can be purified by column chromatography on silica gel.
Step 2: Boc Protection of the Primary Amine
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Reaction Setup: Dissolve the purified 8-amino-2-Boc-2-azaspiro[4.5]decane (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Addition of Reagents: Add a base, such as triethylamine or diisopropylethylamine (1.5 equivalents), followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
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Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, 8-(Boc-amino)-2-azaspiro[4.5]decane, can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 8-(Boc-amino)-2-azaspiro[4.5]decane make it an attractive building block for the synthesis of novel therapeutic agents. The spirocyclic core imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions. Furthermore, the presence of two distinct nitrogen atoms allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.
Role as a Bifunctional Scaffold:
Caption: Utility of 8-(Boc-amino)-2-azaspiro[4.5]decane as a bifunctional scaffold.
While specific examples detailing the use of 8-(Boc-amino)-2-azaspiro[4.5]decane in patented drug candidates are not prevalent in the public domain, the broader class of azaspiro[4.5]decane derivatives has been explored in various therapeutic areas. For instance, derivatives have been investigated as 5-HT1A receptor ligands, highlighting their potential in neuroscience[8]. The incorporation of this scaffold can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity compared to their non-spirocyclic counterparts[1].
Safety and Handling
8-(Boc-amino)-2-azaspiro[4.5]decane is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
8-(Boc-amino)-2-azaspiro[4.5]decane represents a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality and bifunctional nature provide a robust platform for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its potential, derived from the broader class of azaspirocycles, is significant. As the demand for molecules with improved drug-like properties continues to grow, scaffolds such as 8-(Boc-amino)-2-azaspiro[4.5]decane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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National Center for Biotechnology Information. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. [Link]https://pubmed.ncbi.nlm.nih.gov/8676348/)
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